6-Bromo-4-methyl-1-phenylanthrapyridone
Description
Overview of the Anthrapyridone Core Structure in Organic Chemistry
The anthrapyridone core structure is a prominent scaffold in organic chemistry, characterized by a fused polycyclic aromatic system. This structure is a derivative of anthraquinone (B42736), where a pyridine (B92270) ring is fused to the anthraquinone framework. This fusion results in a rigid, planar molecule with an extended π-electron system, which is the basis for many of its characteristic properties, including its typical coloration and fluorescence. The core structure allows for a wide range of chemical modifications at various positions, enabling the synthesis of a diverse library of derivatives with tailored electronic and physical properties.
Historical Development and Evolution of Anthrapyridone Research
Research into anthraquinone derivatives has a long history, initially driven by their importance as dyes and pigments. nih.gov Over time, the focus of research has expanded significantly. In recent years, scientists have synthesized new families of anthrapyridone compounds, exploring their potential in various fields. nih.gov These studies have included modifying the compounds with different substituents to alter their properties, such as lipophilicity, for specific applications. nih.gov
Significance of Halogenated Anthrapyridones in Contemporary Chemical Science
Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are significant across various industries. youtube.comwikipedia.org The introduction of halogen atoms, such as bromine, into the anthrapyridone structure can significantly influence the molecule's physicochemical properties. wikipedia.org This process, known as halogenation, can alter the electron distribution within the molecule, impacting its reactivity, stability, and intermolecular interactions. wikipedia.orgbritannica.com The presence of halogens can lead to enhanced thermal stability and can influence the material's charge transport properties, which is particularly relevant in the design of organic semiconductors. researchgate.netrsc.org The specific placement of the halogen atom on the anthrapyridone core is crucial, as it allows for precise tuning of the compound's electronic and optical characteristics.
Structure
3D Structure
Properties
IUPAC Name |
10-bromo-12-methyl-16-phenyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrNO2/c1-12-11-16(24)19-20-18(14-9-5-6-10-15(14)22(19)26)17(23(27)25-21(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLCGJZEUKMFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1NC(=O)C(=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070497 | |
| Record name | 3-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67499-52-9 | |
| Record name | 6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67499-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067499529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Methyl 1 Phenylanthrapyridone
Directed Synthesis of 6-Bromo-4-methyl-1-phenylanthrapyridone
The direct synthesis of this compound involves the initial preparation of 1-amino-2-methyl-4-bromoanthraquinone, a key intermediate. This precursor then undergoes a cyclization reaction to form the final anthrapyridone structure.
The synthesis of 1-amino-2-methyl-4-bromoanthraquinone is a crucial first step. Several methods have been reported for the synthesis of related 1-amino-4-bromoanthraquinone derivatives, which can be adapted for this specific precursor.
One common approach involves the bromination of 1-amino-2-methylanthraquinone. The reaction of 1-methylaminoanthraquinone with bromine in pyridine (B92270) has been shown to produce 1-methylamino-4-bromoanthraquinone in good yields (70-74%). orgsyn.org A similar strategy can be employed for the 2-methyl analogue. The use of pyridine is critical, as poorer quality grades can lead to significantly lower yields. orgsyn.org
An alternative and often preferred method to avoid the use of pyridine involves carrying out the bromination in a mixture of carboxylic acids. For instance, the bromination of 1-methylaminoanthraquinone can be conducted in a vigorously agitated mixture of acetic acid and propionic acid in the presence of hydrobromic acid at a controlled temperature of 0 to 5°C. google.com This method offers a substantial increase in the mole ratio of the desired 4-bromo isomer to the 2-bromo isomer. google.com
Furthermore, the synthesis of various 1-amino-4-bromoanthraquinone derivatives, known as bromaminic acid analogues, serves as a template for producing the necessary precursor. These syntheses often start from 1-aminoanthraquinone (B167232), which can be modified at the 2-position before bromination. nih.gov For example, 1-aminoanthraquinone can be converted to its 2-hydroxymethyl derivative, which is then brominated. nih.gov This highlights the possibility of introducing the methyl group at the 2-position prior to the bromination step.
The table below summarizes key properties of the precursor, 1-amino-2-methyl-4-bromoanthraquinone.
| Property | Value | Reference |
| CAS Number | 81-50-5 | sigmaaldrich.com |
| Molecular Formula | C₁₅H₁₀BrNO₂ | sigmaaldrich.com |
| Molecular Weight | 316.15 g/mol | sigmaaldrich.com |
| Melting Point | 245 °C (decomposes) | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Following the synthesis of 1-amino-2-methyl-4-bromoanthraquinone, the next critical step is the formation of the pyridone ring to yield this compound. This transformation typically involves the reaction of the amino group on the anthraquinone (B42736) core with a suitable three-carbon synthon, often a derivative of acetoacetic acid, in the presence of a condensing agent.
While specific literature detailing the cyclization for this exact molecule is not prevalent, the general mechanism involves the formation of an intermediate acetoacetamide (B46550) derivative from the reaction between the 1-amino group of the anthraquinone and an acetoacetate, such as ethyl acetoacetate. This is followed by an intramolecular cyclization, usually under acidic conditions, to form the pyridone ring. The phenyl group at the 1-position is introduced by using N-phenyl-acetoacetamide or a similar reagent.
The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst or condensing agent.
For the precursor synthesis, controlling the reaction temperature during bromination is crucial for selective bromination at the 4-position. nih.gov In the pyridine-based method, heating the reaction mixture on a steam bath for several hours is reported to be effective. orgsyn.org In the carboxylic acid method, maintaining a low temperature (0-5°C) during the addition of bromine is essential. google.com
For the cyclization step, the choice of the condensing agent (e.g., sulfuric acid, polyphosphoric acid) and the reaction temperature significantly influences the rate and efficiency of the ring closure. The optimization process would involve systematically varying these parameters to find the conditions that provide the highest yield of the desired product while minimizing the formation of byproducts.
General Synthetic Strategies for Anthrapyridone Derivatives
The synthesis of anthrapyridone derivatives is not limited to a single pathway. Broader strategies, such as Ullmann condensation reactions and various alkylation and arylation techniques, offer versatile routes to a wide range of these compounds.
The Ullmann condensation, a copper-catalyzed reaction, is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, making it highly relevant for the synthesis of anthrapyridone precursors. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.
In the context of anthrapyridone synthesis, the Ullmann reaction can be used to introduce various substituents onto the anthraquinone core. For example, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) can undergo an efficient Ullmann coupling reaction with alkyl or aryl amines in a phosphate (B84403) buffer under microwave irradiation, using elemental copper as a catalyst. nih.gov This method is notable for its speed, with reactions often completing within 2-30 minutes. nih.gov
The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an excess of copper at high temperatures. organic-chemistry.org However, modern variations of the Ullmann-type reactions can proceed under milder conditions and often utilize a catalytic amount of a copper salt, sometimes in the presence of a ligand. nih.gov These reactions are instrumental in synthesizing substituted aminoanthraquinones, which are direct precursors to anthrapyridones.
The table below provides a general overview of reactants and conditions for Ullmann-type reactions.
| Reactant 1 | Reactant 2 | Catalyst System | General Conditions | Product Type | Reference |
| α-Haloanthraquinone | Alkyl/Aryl Amine | Copper(0) or Copper(I) salt | Microwave irradiation or elevated temperatures | Substituted Aminoanthraquinone | nih.govnih.gov |
| Aryl Halide | Phenol | Copper(I) Iodide/TMEDA | Varies | Aryloxyarene | nih.gov |
Alkylation and arylation techniques provide another avenue for modifying the aminoanthracenedione structure, which is the core of anthrapyridones. These methods allow for the introduction of various alkyl and aryl groups, which can fine-tune the properties of the final compound.
While specific examples for aminoanthracenediones are not detailed in the provided search results, general methods for arylation and alkylation are well-established in organic chemistry. For instance, light-induced arylation or alkylation of N-sulfonylhydrazones with boronic acids has been reported for the synthesis of diarylmethanes and related structures. rsc.org Similarly, photoinduced arylation or alkylation of other heterocyclic systems has been demonstrated. rsc.org These modern synthetic methods could potentially be adapted for the modification of aminoanthracenedione precursors.
Acylfunctionalization Methods for Derivative Synthesis
The introduction of acyl groups onto the anthrapyridone core can significantly impact the electronic properties and solubility of the derivatives. Palladium-catalyzed acylation reactions represent a powerful tool for achieving this transformation, particularly at the site of the bromo-substituent.
One of the most effective methods for the acylation of aryl halides is the palladium-catalyzed carbonylation reaction. In this process, the bromoanthrapyridone is reacted with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism and conditions for similar transformations on related aryl bromides are well-established.
A typical palladium-catalyzed acylation cycle involves the following key steps:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br).
CO Insertion: Carbon monoxide inserts into the Ar-Pd bond to form an acyl-palladium complex (ArCO-Pd-Br).
Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks the acyl-palladium complex.
Reductive Elimination: The final product (e.g., an ester or amide) is formed through reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligands for the palladium catalyst is critical for the efficiency and selectivity of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphines, are commonly employed to stabilize the palladium intermediates and promote the desired reactivity.
Below is a representative table illustrating the potential outcomes of palladium-catalyzed acylation on a generic bromoanthrapyridone substrate.
| Acylating Agent | Nucleophile | Potential Product | Catalyst System (Example) |
| Carbon Monoxide | Methanol | Methyl 6-anthrapyridonylcarboxylate | Pd(OAc)₂ / PPh₃ |
| Aldehydes (R-CHO) | - | 6-Acylanthrapyridone | Pd(OAc)₂ / Directing Group |
It's noteworthy that direct acylation using aldehydes has emerged as a valuable alternative to using carbon monoxide. mdpi.com This method often requires a directing group on the substrate to facilitate the C-H activation and subsequent acylation. rsc.org
Heterocyclic Annelation Approaches for Expanded Architectures
The fusion of additional heterocyclic rings onto the anthrapyridone framework, a process known as annelation, leads to the formation of expanded and more complex π-conjugated systems. These extended structures can exhibit unique photophysical properties, making them suitable for applications in materials science. The bromo-substituent on the 6-position of the anthrapyridone serves as a key handle for such transformations, primarily through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization.
A common strategy involves a sequence of reactions, such as a Suzuki or Sonogashira coupling, to introduce a functionalized aryl or alkynyl group at the 6-position. This newly introduced group can then undergo an intramolecular reaction to form a new ring.
Example of a Potential Heterocyclic Annelation Strategy:
Sonogashira Coupling: The 6-bromoanthrapyridone could be coupled with a terminal alkyne bearing a suitable functional group (e.g., a hydroxyl or amino group) using a palladium-copper co-catalyst system.
Intramolecular Cyclization: The resulting alkynyl-substituted anthrapyridone could then undergo an intramolecular cyclization, such as an electrophilic cyclization or a transition-metal-catalyzed hydroamination/hydroalkoxylation, to form a fused furan (B31954) or pyrrole (B145914) ring, respectively.
The table below outlines potential heterocyclic annelation products starting from a bromoanthrapyridone.
| Coupling Partner | Subsequent Reaction | Fused Heterocycle | Potential Catalyst for Cyclization |
| 2-Ethynylphenol | Intramolecular Hydroalkoxylation | Furo[x,y-z]anthrapyridone | Gold or Platinum salts |
| 2-Ethynylaniline | Intramolecular Hydroamination | Pyrrolo[x,y-z]anthrapyridone | Palladium or Gold catalysts |
| 2-Formylphenylboronic acid | Suzuki Coupling followed by Intramolecular Condensation | Pyridazino[x,y-z]anthrapyridone | Acid or Base catalysis |
The development of one-pot multicomponent reactions has also provided efficient pathways to fused heterocyclic systems. nih.govnih.gov These methods often involve the in-situ generation of reactive intermediates that undergo a cascade of reactions to build complex molecular architectures.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis and functionalization of anthrapyridones is crucial for optimizing reaction conditions and designing novel synthetic routes.
Elucidation of Reaction Mechanisms and Intermediates
The mechanisms of palladium-catalyzed cross-coupling reactions, which are central to the functionalization of 6-bromoanthrapyridone, have been extensively studied. The catalytic cycle for reactions like the Suzuki and Buchwald-Hartwig amination generally proceeds through a series of well-defined elementary steps. dovepress.comresearchgate.netiitk.ac.in
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.
Transmetalation (for Suzuki coupling): An organoboron compound transfers its organic group to the palladium center, displacing the bromide. This step requires the presence of a base to activate the organoboron reagent.
Amine Coordination and Deprotonation (for Buchwald-Hartwig amination): An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Role of Catalysis in Anthrapyridone Synthesis
Catalysis is fundamental to the modern synthesis and functionalization of anthrapyridone derivatives. Transition metal catalysis, particularly with palladium, has revolutionized the construction of C-C and C-N bonds, enabling the introduction of a wide array of functional groups onto the anthrapyridone core.
The use of palladium catalysts allows for reactions to be carried out under milder conditions and with higher selectivity than traditional methods. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) provides a general and efficient route to N-aryl anthrapyridones, which would be challenging to synthesize via classical nucleophilic aromatic substitution on an unactivated aryl halide. rsc.orgdovepress.com
Recent advances in catalysis have also focused on C-H activation, which offers the potential to functionalize the anthrapyridone core directly, without the need for a pre-installed halogen. These methods, often employing palladium, rhodium, or cobalt catalysts, can lead to more atom-economical and environmentally benign synthetic processes. While specific applications to this compound are yet to be widely reported, the principles of C-H activation hold significant promise for the future development of novel synthetic strategies for this class of compounds.
Iii. Advanced Spectroscopic and Computational Characterization of 6 Bromo 4 Methyl 1 Phenylanthrapyridone and Derivatives
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable tools in modern chemistry for the detailed analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods yield precise information about atomic connectivity, functional groups, and electronic environments. The following sections detail the specific application of key spectroscopic methods in the characterization of 6-Bromo-4-methyl-1-phenylanthrapyridone and its analogs.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.netresearchgate.net
For this compound, the FT-IR spectrum is expected to display several key absorption bands that confirm its complex fused-ring structure. The most prominent peaks would include the characteristic stretching vibrations of the carbonyl (C=O) groups of the anthrapyridone core, typically observed in the region of 1650-1700 cm⁻¹. Additionally, the C=C stretching vibrations of the aromatic rings would appear between 1450 and 1600 cm⁻¹. The presence of the C-N bond in the pyridone ring and the C-Br bond would also give rise to specific absorption bands, further confirming the compound's structure.
Table 1: Expected FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3100 | C-H Stretch | Aromatic Rings |
| ~2920-2960 | C-H Stretch | Methyl Group (-CH₃) |
| ~1660-1680 | C=O Stretch | Pyridone Carbonyl |
| ~1640-1660 | C=O Stretch | Quinone Carbonyl |
| ~1580-1600 | C=C Stretch | Aromatic Rings |
| ~1370 | C-N Stretch | Amide/Pyridone Ring |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for determining the structure of organic compounds in solution. mdpi.com It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the connectivity and spatial arrangement of atoms. mdpi.com
For this compound, ¹H NMR spectroscopy is used to confirm the number and arrangement of hydrogen atoms. chemicalbook.com The spectrum would show distinct signals for the protons on the phenyl group, the anthraquinone (B42736) core, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton to its position in the molecule. For instance, the methyl group protons would appear as a singlet, while the aromatic protons would exhibit complex multiplets due to spin-spin coupling with neighboring protons. researchgate.net
Table 2: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~2.6 | Singlet | Methyl (-CH₃) protons |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of a compound's molecular formula. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition. nih.gov
For this compound, with a molecular formula of C₂₃H₁₄BrNO₂, HRMS provides definitive confirmation of its identity. scbt.com The experimentally measured exact mass is compared to the theoretically calculated mass. The presence of bromine is also confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₁₄BrNO₂ |
| Molecular Weight (Nominal) | 416 g/mol |
| Calculated Exact Mass [M]⁺ | 415.0259 Da |
| Calculated Exact Mass [M+H]⁺ | 416.0337 Da |
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides insights into the electronic structure and extent of conjugation within the molecule. rsc.org For dye molecules like anthrapyridones, the position of the maximum absorption wavelength (λ_max) is critical to its color and potential applications. wikipedia.org
The extensive π-conjugated system of this compound, which spans the fused aromatic and heterocyclic rings, is expected to result in strong absorption in the visible region of the electromagnetic spectrum. ikm.org.my The λ_max values are influenced by the electronic nature of substituents. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red-shift) or hypsochromic (blue-shift) in the absorption bands. researchgate.net
Table 4: Expected UV-Visible Absorption Properties for this compound in Solution
| Spectral Region | Wavelength Range (nm) | Associated Electronic Transitions |
|---|---|---|
| UV | ~250-350 | π → π* transitions within the aromatic system |
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have been electronically excited. After absorbing light, some molecules can relax to the ground state by emitting a photon, a process known as fluorescence. This technique provides information about the molecule's excited state properties, including its emission spectrum, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime. nih.govmdpi.com
Anthrapyridone derivatives are often fluorescent, and their emission properties are highly dependent on their molecular structure and environment. ikm.org.my The introduction of a heavy atom like bromine in this compound can influence its photophysical properties, potentially enhancing intersystem crossing to the triplet state and affecting the fluorescence intensity. nih.gov The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift, which is an important characteristic of a fluorescent dye. nih.gov
Table 5: Expected Photophysical Properties for this compound
| Property | Description | Expected Value/Observation |
|---|---|---|
| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity. | Typically in the green-yellow region (~500-600 nm), red-shifted from absorption. |
| Stokes Shift | The energy difference between the maximum of absorption and the maximum of emission. | A significant Stokes shift is expected due to the rigid, conjugated structure. |
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. nih.gov
For a newly synthesized batch of this compound, elemental analysis serves as a final check of its composition, complementing the data from mass spectrometry. scbt.com The technique confirms that the relative proportions of carbon, hydrogen, nitrogen, and bromine in the sample are consistent with the molecular formula C₂₃H₁₄BrNO₂.
Table 6: Elemental Composition of this compound (C₂₃H₁₄BrNO₂)
| Element | Symbol | Atomic Mass | Theoretical % |
|---|---|---|---|
| Carbon | C | 12.01 | 66.36% |
| Hydrogen | H | 1.01 | 3.39% |
| Bromine | Br | 79.90 | 19.20% |
| Nitrogen | N | 14.01 | 3.36% |
Differential Scanning Calorimetry (DSC) in Material Characterization
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials like this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify physical transformations such as melting, crystallization, and glass transitions.
For a crystalline organic solid such as this compound, a DSC analysis would typically show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides a precise value for the melting temperature, an essential indicator of purity. The area under the peak is proportional to the enthalpy of fusion, which is the energy required to melt the substance. This data is crucial for quality control, polymorphism studies, and understanding the material's thermal stability, which are vital for its application in areas like organic electronics or as a dye.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level, offering insights that complement experimental data. For complex structures like anthrapyridone derivatives, these methods are indispensable for predicting properties and guiding experimental design.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine the ground-state geometry and various molecular properties of this compound. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and its electronic excitation properties. nih.gov
DFT studies allow for the calculation of global reactivity descriptors, which predict how the molecule will interact in a chemical reaction. nih.gov These descriptors, based on the energies of the frontier molecular orbitals, help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. longdom.orgfrontiersin.org For instance, the distribution of HOMO and LUMO across the anthrapyridone core, the phenyl group, and the bromine substituent would reveal the most probable sites for electron donation and acceptance. nih.gov
Table 1: Conceptual DFT Reactivity Descriptors This table illustrates the types of theoretical data generated from a DFT analysis for a molecule like this compound. The values are hypothetical and for illustrative purposes.
| Parameter | Symbol | Formula | Predicted Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the electrophilic power of a molecule. |
Application of Semi-empirical Density Functional Tight Binding (DFTB) Methods for Electrochemical Potentials
While DFT provides high accuracy, its computational cost can be prohibitive for large-scale screening or dynamic simulations. The Density Functional Tight Binding (DFTB) method offers a computationally efficient alternative. rsc.orgresearchgate.net DFTB is a semi-empirical approach derived from DFT that uses approximations and pre-calculated parameters to speed up calculations significantly, often by two to three orders of magnitude. rsc.orgnih.gov
DFTB has been successfully applied to predict the electrochemical properties of anthraquinone derivatives, which are structurally related to anthrapyridones. jku.atscispace.com Studies have shown that the Self-Consistent Charge (SCC) DFTB method, combined with a solvation model like COSMO, can provide a highly adequate description of electrochemical reduction potentials. jku.at This approach is particularly valuable for creating hierarchical screening strategies. A large number of potential derivatives of this compound could be rapidly pre-screened using DFTB to identify promising candidates with desired electrochemical properties, which can then be subjected to more accurate, high-level DFT calculations for refinement. jku.at
Table 2: Comparison of Computational Methods for Predicting Electrochemical Potentials of Anthraquinone Derivatives Based on findings for related anthraquinone structures, this table illustrates the comparative performance of DFT and DFTB methods. jku.at
| Method | Relative Computational Cost | Accuracy for First Reduction Potential | Accuracy for Second Reduction Potential | Best Use Case |
|---|---|---|---|---|
| DFT (B3LYP/6-31++G(d,p)/SMD) | High | Very Good | Good | Accurate refinement of a few candidate structures. |
| SCC-DFTB/3ob/COSMO | Low | Good | Adequate | High-throughput virtual screening of many derivatives. |
Quantum-Chemical Analysis of Reaction Pathways and Molecular Interactions
Quantum-chemical calculations are instrumental in elucidating the mechanisms of chemical reactions and the nature of intermolecular interactions. nih.gov For this compound, these methods can be used to trace back the reaction path of its synthesis, identifying potential reactants and transition states. This "retrosynthetic analysis" aided by quantum chemistry can help optimize reaction conditions and even discover novel synthetic routes. nih.gov
Furthermore, these calculations can model non-covalent interactions, such as π-stacking, hydrogen bonding, and halogen bonding, which are critical in determining the solid-state packing of the molecule and its interaction with other molecules or surfaces. Understanding these interactions is crucial for applications in materials science, such as designing organic semiconductors or pigments where crystal packing influences electronic and optical properties. By exploring the potential energy surfaces, computational methods can predict the most stable arrangements of molecular aggregates and provide insight into their collective behavior. chemrxiv.org Studies on anthraquinone have shown that such interactions can significantly influence photochemical reaction pathways. nih.gov
Iv. Research Applications and Functional Development of Anthrapyridones
Development of Chemosensors and Molecular Probes
The development of chemosensors, molecules that signal the presence of a specific chemical substance, is a significant area of research. Anthrapyridone derivatives have emerged as highly effective probes, particularly for the detection of metal ions. Their operational principle lies in the interaction between the analyte and the probe, which induces a measurable change in the probe's photophysical properties, such as color (colorimetric response) or fluorescence (fluorometric response). These changes allow for both qualitative and quantitative analysis.
Researchers have successfully synthesized novel probes by integrating a triazole unit with an anthrapyridone core, often using modular "click chemistry". researchgate.net One such probe, featuring a pyrene-1-triazole pendant, has demonstrated high selectivity and sensitivity for detecting copper (Cu²⁺) and nickel (Ni²⁺) ions. researchgate.net The interaction between the probe and these specific metal ions leads to a distinct and dramatic color change, enabling naked-eye detection. The solution containing the probe changes from yellowish-green to pink in the presence of Cu²⁺, and to magenta with the addition of Ni²⁺. researchgate.net
This dual-responsive capability allows for the selective identification of either ion. dntb.gov.ua The limit of detection (LOD) for this type of probe, using a ratiometric method that measures the ratio of absorbance at two different wavelengths, has been reported to be as low as 0.5 μM for both Cu²⁺ and Ni²⁺. researchgate.net The triazole group, rich in nitrogen atoms, acts as an effective binding site (ionophore) for these metal ions, a principle also seen in other triazole-based sensors. dntb.gov.uaresearchgate.net
Table 1: Performance of an Anthrapyridone-Triazole Probe for Metal Ion Sensing
| Analyte | Color Change (Visual) | Limit of Detection (LOD) |
|---|---|---|
| Cu²⁺ | Yellowish-Green to Pink | 0.5 µM |
| Ni²⁺ | Yellowish-Green to Magenta | 0.5 µM |
Data sourced from research on anthrapyridone-based probes with a pyrene-1-triazole unit. researchgate.net
By incorporating a diamine structure, which provides two metal ion binding sites, researchers have developed anthrapyridone-based probes with the ability to selectively sense copper (Cu²⁺) and mercury (Hg²⁺) ions in aqueous solutions. researchgate.net The presence of two binding sites is crucial for the sensitive detection of these metal ions. mdpi.com The addition of Cu²⁺ or Hg²⁺ to a solution of the probe causes a vivid color change, allowing for visual differentiation without instrumentation. mdpi.com
These diamine-based probes exhibit dual responsiveness. In addition to the colorimetric changes, the probe's green fluorescence is affected. The fluorescence is entirely quenched by Cu²⁺ and partially quenched by Hg²⁺. mdpi.com This dual-mode sensing provides robust and reliable detection. The limits of detection are exceptionally low, highlighting the probe's high sensitivity.
Table 2: Sensing Characteristics of an Anthrapyridone-Diamine Probe
| Analyte | Sensing Method | Limit of Detection (LOD) |
|---|---|---|
| Cu²⁺ | Ratiometric Absorbance | 1.0 µM |
| Fluorescence Quenching | 5 nM | |
| Hg²⁺ | Ratiometric Absorbance | 2.0 µM |
| Fluorescence Quenching | 200 nM |
Data sourced from studies on a newly synthesized anthrapyridone-based diamine probe. mdpi.com
The sensing mechanism of anthrapyridone-based probes is rooted in fundamental photophysical processes that are modulated by the binding of a metal ion. mdpi.com These processes include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.com
Colorimetric Response: The observed color change is due to a shift in the probe's absorption spectrum upon complexation with a metal ion. The binding of the ion alters the electronic structure of the anthrapyridone chromophore, changing the wavelengths of light it absorbs. For instance, the interaction of an anthrapyridone-diamine probe with Cu²⁺ or Hg²⁺ leads to a new absorption band at a different wavelength, resulting in the visible color change. mdpi.comnih.gov
Fluorometric Response: The change in fluorescence, typically quenching (a decrease in intensity), is often governed by the PET mechanism. researchgate.net In the absence of the metal ion, the probe fluoresces as electrons excited by light return to their ground state by emitting photons. When a metal ion like Cu²⁺ or Ni²⁺ binds to the receptor site (e.g., the triazole or diamine group), it facilitates a non-radiative pathway for the excited electron to return to the ground state. This transfer of an electron from the excited fluorophore to the metal ion complex effectively "turns off" or quenches the fluorescence. researchgate.net The significant quenching of an anthrapyridone-diamine probe's fluorescence by Cu²⁺ is a classic example of this chelation-enhanced quenching (CHEQ) effect. mdpi.com
The high sensitivity and selectivity of anthrapyridone-based probes make them practical tools for detecting trace amounts of heavy metal ions in complex samples. Heavy metal contamination in water is a major environmental concern, and the ability to monitor these ions in real-time is crucial. rsc.org
Probes derived from the anthrapyridone scaffold have been successfully used to detect Cu²⁺ in real-world environmental samples, including tap water, lake water, and seawater, demonstrating their potential for on-site monitoring. mdpi.comnih.govnih.gov Furthermore, their application extends to biological systems. Researchers have demonstrated that these probes can detect Cu²⁺ within living HeLa cells. mdpi.com The probes show good cell permeability and low cytotoxicity, allowing for the imaging of intracellular metal ions without significantly harming the cells. mdpi.comfrontiersin.org This capability is vital for studying the roles of metal ions in various physiological and pathological processes. omicsonline.org
Utility in Molecular Logic Gates and Computing Systems
The principles of Boolean logic, the foundation of modern digital computing, can be implemented at the molecular level using chemosensors. mdpi.com A molecular logic gate is a molecule that performs a logical operation based on chemical or light-based inputs, producing a measurable output signal (e.g., a change in fluorescence or absorbance). mdpi.comum.edu.mt By setting a threshold for the output signal, the system's response can be translated into binary "1" (ON) or "0" (OFF) states. um.edu.mt
Anthrapyridone-based probes are excellent candidates for constructing molecular logic gates because their response to different chemical inputs (analytes) can be designed to mimic specific logical functions. mdpi.com The inputs are the presence or absence of specific metal ions, and the output is the state of the probe's absorbance or fluorescence at a particular wavelength. researchgate.net
For example, an anthrapyridone-triazole probe that responds to both Ni²⁺ and Cu²⁺ has been used to create a system that functions as 'YES', 'INHIBIT', and 'AND' logic gates. researchgate.net Similarly, an anthrapyridone-diamine probe's absorbance changes in response to Cu²⁺ and Hg²⁺ were used to construct a 'NOR-YES-INHIBIT' molecular logic gate system. mdpi.com The design principle involves selecting specific metal ions as inputs and a distinct photophysical property as the output. The cooperative or inhibitive effect of the ions on the probe's spectral properties dictates the type of logic gate that is realized. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 6-Bromo-4-methyl-1-phenylanthrapyridone |
| Copper (Cu²⁺) |
| Nickel (Ni²⁺) |
Anthrapyridone Derivatives as Bioactive Compounds
A significant area of research for anthrapyridone derivatives lies in their potential as bioactive compounds, particularly in the realm of cancer therapy. Their structural similarity to anthracycline antibiotics, a class of potent chemotherapy agents, has prompted investigations into their antitumor properties and mechanisms of action. ineosopen.org
The antitumor activity of anthrapyridone derivatives has been a subject of scientific inquiry. nih.govnih.gov Research has focused on overcoming multidrug resistance (MDR), a major obstacle in cancer treatment where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.govnih.gov Certain anthrapyridone derivatives have been synthesized and evaluated for their cytotoxic activity against sensitive and resistant cancer cell lines. nih.govnih.gov
A key mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Studies on anthrapyridone derivatives have explored their interaction with P-gp. nih.gov It has been demonstrated that the lipophilicity (fat-solubility) of these compounds plays a crucial role in their cellular uptake and retention. nih.govnih.gov
Highly lipophilic anthrapyridone derivatives exhibit rapid passive cellular uptake, which can surpass the rate of P-gp-mediated efflux. nih.govnih.gov This leads to high intracellular accumulation, even in resistant cells that overexpress P-gp. nih.govnih.gov In contrast, anthrapyridones with more hydrophilic (water-soluble) substituents show slower cellular uptake and are more susceptible to being pumped out by P-gp, resulting in lower accumulation in resistant cells. nih.govnih.gov This differential accumulation directly impacts the cytotoxic efficacy of the compounds in sensitive versus resistant cell lines. nih.gov
The relationship between the chemical structure of anthrapyridone derivatives and their biological activity is a critical area of study for optimizing their therapeutic potential. nih.govmdpi.comresearchgate.netfrontiersin.org As mentioned, modifying the lipophilicity of the side chains attached to the anthrapyridone core significantly influences their ability to overcome P-gp-mediated drug resistance. nih.govnih.gov
For instance, a study on a series of anthrapyridone derivatives showed that those with hydrophobic substituents were able to maintain high levels of cytotoxicity in both sensitive and P-gp-overexpressing resistant K562 erythroleukemia cells. nih.govnih.gov Conversely, derivatives with hydrophilic substituents were significantly less active against the resistant cells. nih.govnih.gov This suggests that by tuning the chemical structure, particularly the lipophilicity, it is possible to modulate the biological potency and circumvent specific drug resistance mechanisms. nih.gov
The cytotoxic effects of anthrapyridone derivatives have been quantified using in vitro assays on various human cell lines. nih.govrsc.org The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity.
In a study involving the human erythroleukemia cell line K562 and its doxorubicin-resistant counterpart (K562/DOX), the cytotoxicity of several anthrapyridone derivatives was evaluated. nih.gov The results, summarized in the table below, highlight the difference in potency based on the compound's structure. For comparison, data for the established anticancer drugs doxorubicin (B1662922) and pirarubicin (B1684484) are included.
| Compound | IC50 K562 (nM) | IC50 K562/DOX (nM) | Resistance Factor (RF) |
|---|---|---|---|
| Doxorubicin | 30 | 3000 | 100 |
| Pirarubicin | 10 | 70 | 7 |
| CO-1 (Type I) | 120 | 140 | 1.1 |
| CO-2 (Type I) | 100 | 280 | 2.8 |
| CO-4 (Type II) | 150 | 900 | 6 |
| CO-6 (Type II) | 150 | 10000 | 67 |
| CO-7 (Type II) | 200 | 6800 | 34 |
Data sourced from a study on anthrapyridone derivatives. nih.gov Type I derivatives are more lipophilic than Type II.
The Resistance Factor (RF) is the ratio of the IC50 for the resistant cells to that of the sensitive cells. A lower RF value indicates that the compound is better at overcoming resistance. As seen in the table, the Type I anthrapyridones, which are more lipophilic, have significantly lower RF values compared to the Type II compounds and doxorubicin, indicating their potential to circumvent P-gp-mediated resistance. nih.gov
Additionally, the cytotoxicity of related polymeric dyes based on anthraquinone (B42736) derivatives has been tested on the human liver cell line LO2. rsc.org The IC50 values for these polymeric dyes were found to be in the range of 7.666 to 8.934 g/L, suggesting low cytotoxicity in this normal cell line. rsc.org
Functionalization in Material Science and Colorant Technologies
The vibrant color and high stability of the anthraquinone chromophore have made its derivatives, including anthrapyridones, valuable in the field of material science and colorant technologies. hw.ac.ukwikipedia.org These compounds are used as dyes and pigments for various applications. chemikos.dewipo.int
Anthrapyridone dyes are commercially available and used for coloring plastics such as polystyrene (PS), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polycarbonate (PC). chemikos.de Their good thermal and chemical stability makes them suitable for incorporation into polymer matrices. rsc.org
Furthermore, research has been conducted on creating novel polymeric dyes by grafting anthrapyridone derivatives onto biopolymers like O-carboxymethyl chitosan (B1678972). rsc.org This process results in colorants with excellent properties such as good solvent resistance and color fastness. rsc.org A specific synthesis mentioned in the literature is that of This compound , which was prepared from 1-amino-2-methyl-4-bromoanthraquinone and subsequently used to create a polymeric dye. rsc.org This demonstrates a direct application of this specific compound in the development of advanced colorant materials.
Development of Polymeric Dyes via Grafting Techniques
A significant area of research for this compound has been its use as a foundational unit in the synthesis of novel polymeric dyes. One notable study demonstrated the successful grafting of this anthrapyridone derivative onto O-carboxymethyl chitosan. This process involves a chemical reaction that covalently bonds the dye molecule to the polymer backbone, resulting in a colored polymer with unique properties.
In this specific synthesis, this compound acts as the chromophore, the part of the molecule responsible for its color. The bromine atom on the anthrapyridone structure provides a reactive site for the grafting reaction to occur. The process yields a polymeric dye that integrates the vibrant color of the anthrapyridone with the properties of the chitosan polymer, such as biocompatibility and solubility. This innovative approach to dye synthesis opens up possibilities for creating advanced materials with tailored optical and functional characteristics for specialized applications.
Application as Acid Dyes and Coloring Agents for Synthetic Resins
While specific research detailing the use of this compound as an acid dye is not extensively documented in publicly available literature, the broader class of anthrapyridone dyes is well-established for its utility in coloring synthetic resins. Patents and technical literature indicate that anthrapyridone-based solvent dyes are valued for their ability to impart bright, transparent colors with excellent heat, light, and solvent resistance to a variety of plastics. scbt.com
These dyes are suitable for coloring a range of synthetic resins, including:
Polyacrylic resins
Acrylonitrile Butadiene Styrene (ABS) resins
Polystyrene
Polyester resins
Polycarbonate
The inherent stability of the anthrapyridone structure contributes to the durability of the coloration in the final plastic products. Although direct evidence for this compound's application as an acid dye is limited, its structural similarity to other anthrapyridone colorants suggests its potential for similar applications in the coloration of synthetic materials.
Intermediate Role in Fiber-Reactive Dye Synthesis
The chemical structure of this compound, particularly the presence of a bromine atom, makes it a valuable intermediate in the synthesis of more complex dye molecules, including those designed to be fiber-reactive. Fiber-reactive dyes are a class of colorants that form a covalent bond with the fibers of textiles, leading to excellent wash fastness.
Exploration in Organic Electronics and Semiconductor Materials
The potential of anthrapyridone derivatives in the field of organic electronics and semiconductor materials is an emerging area of interest. While direct studies on the electronic properties of this compound are limited, research on structurally related polycyclic aromatic compounds provides a basis for its potential in this domain. The extended π-conjugated system of the anthrapyridone core is a key feature that could facilitate charge transport, a fundamental requirement for semiconductor materials.
Utilization in Advanced Inkjet Printing Formulations
The vibrant and stable color properties of anthrapyridone dyes make them attractive candidates for use in advanced inkjet printing formulations. Patent literature reveals that anthrapyridone azo dyes have been developed for use as magenta colorants in inks for printing on paper and textiles. chemicalbook.com These dyes are designed to offer excellent color and light fastness.
For a dye to be suitable for inkjet printing, it must meet stringent requirements, including high purity, good solubility in the ink vehicle, and stability over time. The formulation of an inkjet ink is a complex balance of the colorant, solvents, humectants, and other additives to ensure proper jetting from the printhead and good image quality on the substrate. While the direct use of this compound in a commercial inkjet ink is not explicitly detailed, its properties as a stable chromophore align with the requirements for high-performance printing applications. It could potentially be used as a colorant itself or as a precursor to synthesize other dyes with optimized properties for inkjet formulations.
Rational Design Principles for Novel Anthrapyridone Architectures
The rational design of new anthrapyridone molecules, including derivatives of "this compound," is a cornerstone of future research. This approach involves the deliberate modification of the core structure to achieve specific, predetermined properties. By strategically altering substituents, researchers can fine-tune the electronic, optical, and biological characteristics of these compounds. nih.govnih.gov The core principle lies in establishing clear structure-property relationships. For instance, modifying the side chains of anthrapyridones can significantly impact their lipophilicity or hydrophilicity, which in turn governs their cellular uptake and interaction with biological targets. scbt.com
Key design strategies include:
Modulation of Lipophilicity: Increasing the lipophilicity of anthrapyridone derivatives has been shown to enhance cellular uptake, which is crucial for applications like antitumor agents.
Introduction of Specific Functional Groups: Attaching groups that can participate in specific interactions, such as hydrogen bonding or DNA intercalation, can endow the molecules with targeted biological activity. nih.gov
Control of Stereochemistry: The asymmetric functionalization of the core structure can yield chiral architectures, opening possibilities for stereoselective interactions with biological systems. bldpharm.com
These principles can be systematically applied to generate libraries of novel anthrapyridone compounds with tailored functionalities.
Table 1: Rational Design Strategies for Anthrapyridone Derivatives
| Design Principle | Target Property | Potential Application | Example Modification for "this compound" |
|---|---|---|---|
| Increase Lipophilicity | Enhanced Cellular Uptake | Anticancer Agents | Addition of long alkyl chains to the phenyl group. |
| Introduce DNA-binding Moieties | Sequence-selective DNA Binding | Targeted Gene Therapy nih.gov | Conjugation of dipeptides to the anthrapyridone core. |
| Add Photo-responsive Groups | Light-activated Functionality | Photodynamic Therapy | Incorporation of an azobenzene (B91143) unit. |
Integration into Multi-responsive and Multifunctional Systems
A significant frontier in materials science is the development of systems that can respond to multiple external stimuli, such as light, pH, temperature, or specific analytes. chemicalbook.comatlantis-press.com Future research will likely focus on integrating anthrapyridone derivatives like "this compound" into such multi-responsive systems. The inherent fluorescent properties of the anthrapyridone core make it an excellent candidate for a signaling component within a larger intelligent material. scbt.com
For example, an anthrapyridone could be incorporated into a polymer matrix or a metal-organic framework (MOF). chemicalbook.com The resulting hybrid material could exhibit changes in its fluorescence in response to one stimulus (e.g., binding of a metal ion) while another property, such as drug release, is triggered by a different stimulus (e.g., a change in pH). chemicalbook.comatlantis-press.com This approach allows for the creation of programmable materials for applications ranging from targeted drug delivery to advanced sensing. chemicalbook.combldpharm.com
Predictive Modeling and Computational Design of Advanced Anthrapyridone Materials
Computational chemistry and data-driven methods are becoming indispensable tools for accelerating the design of new materials. bldpharm.com For anthrapyridones, predictive modeling can be used to forecast the properties of novel, unsynthesized derivatives. This saves significant time and resources compared to a purely experimental trial-and-error approach.
Methods that could be applied to design advanced materials based on "this compound" include:
Density Functional Theory (DFT): To calculate the electronic structure and predict spectroscopic properties, reactivity, and potential energy surfaces of new derivatives.
Molecular Dynamics (MD) Simulations: To understand how these molecules interact with biological targets like proteins or DNA, and to predict their behavior in different solvent environments.
Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate structural features with observed biological activity or material properties, guiding the design of more potent or efficient compounds. bldpharm.com
These computational tools provide a seamless integration of predictive modeling and design optimization, enabling the in silico creation of anthrapyridone materials with desired characteristics before they are ever synthesized in a lab. bldpharm.com
Table 2: Computational Methods in Anthrapyridone Design
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Properties | Absorption/Emission Spectra, Redox Potentials |
| Molecular Dynamics (MD) | Biomolecular Interactions | Binding Affinity, Conformational Changes |
| Machine Learning / AI | Design Optimization | Novel Structures with Target Properties |
Emerging Biological and Material Science Applications and Challenges
While anthrapyridones have been explored for their antitumor potential, the unique photophysical properties of compounds like "this compound" suggest a broader range of applications in both biology and material science. scbt.comnih.gov
Emerging Applications:
Bio-imaging and Sensing: The intrinsic fluorescence of the anthrapyridone core can be harnessed for developing probes that detect specific ions, molecules, or changes in the cellular microenvironment.
Organic Electronics: The planar, aromatic structure of anthrapyridones makes them potential candidates for use as organic semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) or field-effect transistors.
Functional Dyes and Pigments: The strong absorption and emission in the visible spectrum could be utilized in advanced textiles, coatings, or security inks.
Challenges:
Specificity and Off-Target Effects: In biological applications, ensuring that the molecule interacts only with its intended target is a major hurdle to minimize side effects.
Scalability and Processing: For material science applications, developing methods to produce large quantities of the compound and integrate it into devices or composites remains a challenge. bldpharm.com
Long-term Stability: The photostability and chemical stability of the compounds under operational conditions (e.g., in a biological environment or an electronic device) must be thoroughly evaluated and optimized.
Sustainable Synthesis and Environmental Considerations in Anthrapyridone Production
As with any chemical manufacturing, the environmental impact of producing anthrapyridone derivatives is a critical consideration. apicalscientific.com Future research must focus on developing sustainable and green synthetic routes to minimize waste and the use of hazardous materials. drugbank.com
Key principles of green chemistry that can be applied to the synthesis of "this compound" include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the use of naturally derived platform chemicals as starting materials. nih.gov
Energy Efficiency: Employing catalytic methods and avoiding harsh reaction conditions that require large energy inputs. researchgate.net
Safer Solvents and Reagents: Replacing toxic solvents and reagents with more environmentally benign alternatives. jwpharmlab.com
Furthermore, a comprehensive life cycle assessment of anthrapyridone production will be necessary to understand its full environmental footprint, from raw material extraction to end-of-life disposal or recycling. drugbank.comyoutube.com This includes minimizing water usage, which is often high in the manufacturing of fine chemicals and pharmaceuticals. apicalscientific.comyoutube.com
Conclusion
6-Bromo-4-methyl-1-phenylanthrapyridone is a halogenated anthrapyridone derivative with a range of interesting physicochemical properties. Its synthesis and characterization provide a basis for exploring its potential applications in diverse scientific fields. The presence of the bromine atom and other substituents on the anthrapyridone core allows for the tuning of its electronic, optical, and thermal properties. Research into this and related compounds continues to open up new possibilities in areas such as organic electronics, bioimaging, and chemical sensing.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-4-methyl-1-phenylanthrapyridone, and how do reaction conditions influence yield?
- Methodology : The synthesis involves condensation and recrystallization steps. describes a two-step process: reacting intermediates under controlled temperatures (e.g., cooling to 5°C post-reaction) and recrystallizing in acetic acid to achieve a total yield of 2.52 g. Key variables include reaction time (3 hours), solvent choice (acetic acid), and purification methods (rotary evaporation, filtration). Researchers should compare yields under varying temperatures, catalysts, or solvent systems to optimize efficiency.
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodology :
- FT-IR Spectroscopy : Confirm functional groups (e.g., carbonyl, bromine) using spectral libraries like Aldrich FT-IR ().
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve crystal packing and bond angles using programs such as SHELXL ( ) and visualize with ORTEP-3 ( ). Example: used SCXRD (R factor = 0.051) to validate a brominated analog’s structure.
- Purity Analysis : Employ HPLC or GC (referenced in –6 for similar brominated compounds) to assess >98% purity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?
- Methodology : Cross-validate results using multiple techniques. For example:
- If FT-IR () and NMR data conflict, re-examine sample preparation (e.g., solvent interference) or calibrate instruments using standards.
- For crystallographic discrepancies (e.g., bond length variations), reprocess raw diffraction data with WinGX ( ) and compare refinement parameters (e.g., R-factors) across studies ( ).
Q. What computational tools are recommended for modeling the electronic properties or reaction mechanisms of this compound?
- Methodology :
- Density Functional Theory (DFT) : Predict electronic transitions for UV-Vis spectra or reaction pathways. Use software like Gaussian with input geometries derived from SCXRD data ( ).
- Molecular Dynamics (MD) : Simulate solvent interactions or thermal stability. Preprocess crystallographic data using SHELX ( ) to generate accurate starting models.
Q. How do substituents (bromo, methyl, phenyl) influence the compound’s photophysical or catalytic behavior in polymeric dye applications?
- Methodology :
- Comparative Synthesis : Modify substituents (e.g., replace bromine with chlorine) and measure changes in absorption/emission spectra ().
- Mechanistic Probes : Use quenching experiments or isotopic labeling to track the role of bromine in electron transfer during dye synthesis.
Q. What strategies mitigate challenges in reproducing synthetic yields or purity across laboratories?
- Methodology :
- Standardized Protocols : Adopt ’s dual-step purification (rotary evaporation + recrystallization) and document exact temperatures/solvent ratios.
- Inter-lab Validation : Share raw spectral data (e.g., .cif files from SCXRD) via platforms like CCDC to ensure reproducibility ( ).
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies between theoretical computational models and experimental results?
- Methodology :
- Parameter Adjustment : Refine DFT calculations by incorporating solvent effects or relativistic corrections for heavy atoms (e.g., bromine).
- Error Analysis : Compare computational bond lengths with SCXRD data ( ) to identify systematic biases in the model.
Q. What frameworks guide the interpretation of contradictory findings in long-term stability or reactivity studies?
- Methodology : Apply longitudinal analysis principles from social science research (). For example:
- Track degradation products via LC-MS over time under varying storage conditions (0°C–6°C, as in ).
- Use structural equation modeling to isolate variables (e.g., humidity, light exposure) contributing to instability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
